molecular formula C26H36O3 B047935 Strongylophorin-4 CAS No. 125282-11-3

Strongylophorin-4

Cat. No.: B047935
CAS No.: 125282-11-3
M. Wt: 396.6 g/mol
InChI Key: KIBWCMOCIQTVKZ-PZLSHCGPSA-N
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Description

Strongylophorin-4 (CAS: 125282-11-3) is a complex triterpenoid derivative with the molecular formula C₂₆H₃₆O₃ and a molecular weight of 396.56224 g/mol . Its structure includes a fused polycyclic system (1H-naphtho[2,1-a]xanthene) and functional groups such as a carboxaldehyde and hydroxyl group. The stereochemistry is defined as (1S,4aR,4bR,6aS,12aS,12bR,14aR), which is critical for its biological activity and interaction with molecular targets .

Properties

CAS No.

125282-11-3

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

(1R,2S,11S,14R,15R,19S,20R)-6-hydroxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-19-carbaldehyde

InChI

InChI=1S/C26H36O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,16,20-22,28H,5,8-13,15H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1

InChI Key

KIBWCMOCIQTVKZ-PZLSHCGPSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Strongylophorin-4 vs. Strongylophorine-5

The most closely related compound to this compound is Strongylophorine-5 (CAS: 125282-12-4), which shares a nearly identical core structure but differs in functional groups and molecular formula.

Property This compound Strongylophorine-5
Molecular Formula C₂₆H₃₆O₃ C₂₆H₃₈O₃
Molecular Weight 396.56224 g/mol 398.58 g/mol
Functional Groups Carboxaldehyde, hydroxyl Methanol, hydroxyl
Stereochemistry (1S,4aR,4bR,6aS,12aS,12bR,14aR) (1S,4aR,4bR,6aS,12aS,12bR,14aR)
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 3 3
Topological Polar Surface Area 55.8 Ų 60.4 Ų

Key Differences :

  • Molecular Weight : The addition of two hydrogen atoms in Strongylophorine-5 increases its molecular weight by ~2 g/mol, which may influence pharmacokinetic properties like solubility and membrane permeability.
  • Polar Surface Area: The methanol group in Strongylophorine-5 slightly increases its polar surface area (60.4 Ų vs.

Pharmacophore and Conformational Analysis

Pharmacophore modeling using Spartan′08 and 3D molecular descriptors (e.g., geometry, surface properties) could elucidate differences in bioactivity between this compound and analogs. For example:

  • The carboxaldehyde group in this compound may act as a hydrogen bond acceptor, whereas the methanol group in Strongylophorine-5 could serve as both donor and acceptor, altering target binding .
  • Stereochemical alignment (shared (1S,4aR,...) configuration) suggests conserved interactions with chiral biological targets, but functional group differences may modulate efficacy .

Analytical Methods for Differentiation

emphasizes the importance of analytical techniques for distinguishing structurally similar compounds. Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Differentiates molecular formulas (C₂₆H₃₆O₃ vs. C₂₆H₃₈O₃) with precision .
  • Nuclear Magnetic Resonance (NMR): Identifies functional groups (e.g., carboxaldehyde vs. methanol) through characteristic chemical shifts .
  • Chromatography : Reversed-phase HPLC could separate these compounds based on polarity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strongylophorin-4
Reactant of Route 2
Strongylophorin-4

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